molecular formula C17H13F3N4O3 B11499623 N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

Cat. No.: B11499623
M. Wt: 378.30 g/mol
InChI Key: XIVWBRCSNZCCJC-UHFFFAOYSA-N
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Description

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C18H12Cl2F3N3O3 and a molecular weight of 446.2 g/mol. This compound is primarily used in research settings and is known for its unique chemical structure, which includes a trifluoromethyl group and an imidazolidinyl ring.

Preparation Methods

The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves multiple steps. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine moieties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide
  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H13F3N4O3

Molecular Weight

378.30 g/mol

IUPAC Name

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)16(22-13(25)12-7-4-8-21-9-12)14(26)24(15(27)23-16)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,22,25)(H,23,27)

InChI Key

XIVWBRCSNZCCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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